4-Cyclopropylazepane hydrochloride
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Overview
Description
4-Cyclopropylazepane hydrochloride is a chemical compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a cyclopropyl group attached to the azepane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable azepane precursor in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents on the azepane ring are replaced by different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylazepane oxides, while reduction may produce cyclopropylazepane derivatives with altered hydrogenation states .
Scientific Research Applications
4-Cyclopropylazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-cyclopropylazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Cyclopentane: Another cyclic hydrocarbon with a five-membered ring.
Cyclohexane: A six-membered cyclic hydrocarbon.
Cycloheptane: A seven-membered cyclic hydrocarbon similar to azepane but without the nitrogen atom
Uniqueness: 4-Cyclopropylazepane hydrochloride is unique due to the presence of both the cyclopropyl group and the azepane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C9H18ClN |
---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
4-cyclopropylazepane;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(9-3-4-9)5-7-10-6-1;/h8-10H,1-7H2;1H |
InChI Key |
FJXVAUKBWRJPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)C2CC2.Cl |
Origin of Product |
United States |
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